molecular formula C11H14N2O2 B055036 3-Amino-4-pyrrolidin-1-yl-benzoic acid CAS No. 123986-58-3

3-Amino-4-pyrrolidin-1-yl-benzoic acid

Cat. No.: B055036
CAS No.: 123986-58-3
M. Wt: 206.24 g/mol
InChI Key: QXWKTXWBBLXQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-pyrrolidin-1-yl-benzoic acid is an organic compound with the molecular formula C11H14N2O2. It features a benzoic acid core substituted with an amino group at the 3-position and a pyrrolidinyl group at the 4-position.

Scientific Research Applications

3-Amino-4-pyrrolidin-1-yl-benzoic acid has several applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 3-Amino-4-pyrrolidin-1-yl-benzoic acid are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The compound’s influence on biological activity is likely related to the steric factors and spatial orientation of substituents on the pyrrolidine ring

Pharmacokinetics

Its molecular weight (206.24) and formula (C11H14N2O2) suggest that it may have suitable properties for absorption and distribution . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As a biochemical used in proteomics research , it may have potential effects on protein structure or function, but this requires further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-pyrrolidin-1-yl-benzoic acid typically involves the following steps:

    Formation of the Benzoic Acid Core: The starting material, 4-chlorobenzoic acid, undergoes a nucleophilic substitution reaction with pyrrolidine to form 4-pyrrolidinylbenzoic acid.

    Amination: The 4-pyrrolidinylbenzoic acid is then subjected to an amination reaction using ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The benzoic acid core allows for various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

Comparison with Similar Compounds

    4-Pyrrolidinylbenzoic acid: Lacks the amino group at the 3-position.

    3-Amino-4-methylbenzoic acid: Substitutes the pyrrolidinyl group with a methyl group.

    3-Amino-4-pyridinylbenzoic acid: Substitutes the pyrrolidinyl group with a pyridinyl group.

Uniqueness: 3-Amino-4-pyrrolidin-1-yl-benzoic acid is unique due to the presence of both the amino and pyrrolidinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

3-amino-4-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWKTXWBBLXQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360092
Record name 3-Amino-4-pyrrolidin-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123986-58-3
Record name 3-Amino-4-pyrrolidin-1-yl-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.